(S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride
Overview
Description
(S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C7H12ClN3O and its molecular weight is 189.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
Improved Synthesis of Vildagliptin
This research discusses the synthesis of (S)-1-(2-Chloroacetyl) pyrrolidine-2-carbonitrile, which is a key intermediate in the production of Vildagliptin, a medication used for diabetes treatment. The study outlines a more efficient synthesis process, characterized by simple operations and mild reaction conditions, leading to increased yield and purity of Vildagliptin (Han Chun-min, 2015).
Synthesis of 3,4-Dihydro-2H-Pyrrole 2-Carbonitriles
This study details the reaction of alpha,beta-unsaturated carbonyl compounds with aminoacetonitrile hydrochloride to produce 3,4-dihydro-2H-pyrrole-2-carbonitriles. These intermediates can be used to create various polysubstituted pyrrolizidines and pyrroles, showcasing the versatility of (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride in synthesizing complex organic compounds (Bergner et al., 2009).
Chemical Transformations and Derivatives
Synthesis and Microbiological Activity of Derivatives
A study explored the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These derivatives exhibited significant bacteriostatic and antituberculosis activity, highlighting the potential biomedical applications of compounds related to this compound (Miszke et al., 2008).
Synthesis of Pyridine and Fused Pyridine Derivatives
This research focuses on creating novel pyridine derivatives starting from a base compound related to this compound. These compounds were evaluated for their antibacterial and antioxidant activities, demonstrating the potential for developing new therapeutic agents (Flefel et al., 2018).
Properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c8-4-6-2-1-3-10(6)7(11)5-9;/h6H,1-3,5,9H2;1H/t6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHDYBMGEZPELT-RGMNGODLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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